
2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate
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Overview
Description
2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate is a halogenated aromatic isothiocyanate characterized by two bromine substituents at the 2- and 6-positions and a trifluoromethoxy group at the 4-position of the benzene ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it of interest in organic synthesis, agrochemicals, and pharmaceuticals. Its reactivity is dominated by the electrophilic isothiocyanate (-NCS) group, which readily undergoes nucleophilic addition reactions.
Preparation Methods
The synthesis of 2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate typically involves the reaction of 2,6-dibromo-4-trifluoromethoxyaniline with thiophosgene (CSCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Proteomics: It is used as a reagent for labeling and identifying proteins in complex mixtures.
Medicinal Chemistry: The compound is investigated for its potential antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is primarily due to the isothiocyanate group (-N=C=S), which can react with amino, hydroxyl, and thiol groups in proteins and other biomolecules . This covalent modification can alter the function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Bromo-2,6-dimethylphenyl Isothiocyanate (CAS 32265-82-0)
Structural and Physicochemical Differences
- Substituents : The 4-bromo-2,6-dimethyl analog lacks the trifluoromethoxy group and second bromine atom present in the target compound. Instead, it has methyl groups at the 2- and 6-positions, reducing steric hindrance compared to bromine atoms.
- Molecular Weight: 242.14 g/mol (vs. ~354.97 g/mol for the target compound, estimated based on formula C₈H₃Br₂F₃NOS).
Phenethyl Isothiocyanate (PEITC)
Cytotoxicity Profile
- Normal Cell Viability: PEITC exhibits negligible cytotoxicity in human keratinocytes (HaCaT) at doses up to 30 μM, with cell survival rates >93% after 24 hours. Morphological changes in cells were absent at these concentrations .
- Mechanistic Contrast : Unlike halogenated phenyl isothiocyanates, PEITC’s aliphatic side chain may enhance membrane permeability but reduce electrophilic reactivity compared to aromatic analogs.
Phenyl Isothiocyanate (PITC, CAS 103-72-0)
Genotoxicity and Cytotoxicity
- Genotoxic Potential: PITC induces chromosomal aberrations (e.g., chromatid gaps, breaks) in SV40-transformed cells, highlighting its DNA-damaging capacity despite being one order of magnitude less cytotoxic than allyl- or benzyl-isothiocyanates .
- Structural Influence : The absence of bulky substituents in PITC may facilitate interactions with DNA or proteins, unlike brominated derivatives where steric effects could limit such interactions.
Allyl Isothiocyanate (AITC)
Critical Analysis of Substituent Effects
- Steric Hindrance : Bromine atoms at the 2- and 6-positions in the target compound may limit access to biological targets, contrasting with the less hindered 4-bromo-2,6-dimethyl analog.
- Fluorine Effects: The trifluoromethoxy group improves metabolic stability and lipophilicity, which could enhance bioavailability compared to non-fluorinated analogs.
Biological Activity
2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate is a chemical compound classified under isothiocyanates, notable for its unique molecular structure comprising two bromine atoms and a trifluoromethoxy group attached to a phenyl ring. Its molecular formula is C₈H₂Br₂F₃NOS, with a molecular weight of approximately 376.98 g/mol. This compound has garnered attention for its significant biological activity, particularly in antimicrobial applications and potential therapeutic uses.
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial properties . Its derivatives have been studied for effectiveness against various pathogens, making it a valuable candidate in the development of new pesticides and pharmaceuticals. The presence of the trifluoromethoxy group enhances its lipophilicity, potentially improving its permeability through biological membranes and increasing its efficacy as a therapeutic agent.
The biological activity of this compound can be attributed to its interactions with biological molecules. Studies focus on how it reacts with enzymes or receptors relevant to its antimicrobial activity. For instance, investigations into its binding affinity with specific proteins can elucidate its mechanism of action and potential side effects when utilized in agricultural or pharmaceutical applications.
Antimicrobial Efficacy
Several studies have highlighted the antimicrobial efficacy of this compound. For example:
- Study on Pathogen Resistance : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated strong antimicrobial activity, suggesting potential use in developing new antibacterial agents.
- Fungal Inhibition : Another research effort focused on the compound's antifungal properties against Candida albicans. The results showed significant inhibition at concentrations as low as 25 µg/mL, indicating its potential as a fungicide in agricultural applications.
Interaction with Biological Targets
Molecular docking studies have revealed that the trifluoromethoxy group enhances interactions through hydrogen and halogen bonding with enzyme residues. This interaction is likely responsible for the observed increased biological activity against targets such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory responses .
Comparative Analysis with Similar Compounds
The following table summarizes structural features and biological activities of compounds similar to this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(Trifluoromethoxy)phenyl isothiocyanate | Single trifluoromethoxy group | Lacks bromination; simpler structure |
2-Bromo-4-(trifluoromethyl)phenyl isothiocyanate | Bromine at different position | Contains trifluoromethyl instead of trifluoromethoxy |
2,4-Dibromo-6-(trifluoromethyl)phenyl isothiocyanate | Different substitution pattern | Combines multiple halogens affecting reactivity |
4-Bromo-2-(trifluoromethoxy)phenyl isothiocyanate | Bromine and trifluoromethoxy at different positions | Similar functional groups but different reactivity |
This comparative analysis highlights the unique positioning of halogens in this compound, which influences both its chemical behavior and biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-dibromo-4-trifluoromethoxyphenyl isothiocyanate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves reacting a brominated aromatic amine precursor (e.g., 2,6-dibromo-4-trifluoromethoxyaniline) with thiophosgene or thiocarbonyl diimidazole under controlled pH (8–9) in anhydrous tetrahydrofuran (THF). Purification is achieved via recrystallization using hexane/dichloromethane mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring by thin-layer chromatography (TLC) ensures reaction completion .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : 1H and 13C NMR to confirm substitution patterns and isothiocyanate group integrity (δ ~125–135 ppm for 13C N=C=S signal).
- IR : Strong absorption at ~2050–2100 cm−1 for the -N=C=S group.
- Mass Spectrometry : High-resolution MS (ESI-TOF) for molecular ion validation.
- X-ray Crystallography : Mercury software (CCDC) for resolving crystal packing and intermolecular interactions .
Q. How does the compound’s reactivity with nucleophiles compare to simpler phenyl isothiocyanates?
- Methodological Answer : The electron-withdrawing trifluoromethoxy and bromine substituents enhance electrophilicity at the -N=C=S group, accelerating nucleophilic addition (e.g., with amines or thiols). Kinetic studies using UV-Vis spectroscopy under pseudo-first-order conditions (in acetonitrile, 25°C) reveal rate constants 2–3× higher than unsubstituted phenyl isothiocyanates .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Due to its toxicity and volatility:
- Use fume hoods and PPE (nitrile gloves, goggles).
- Store at 2–8°C in amber glass vials under argon to prevent hydrolysis.
- Neutralize spills with 10% sodium bicarbonate before ethanol rinsing. Hazard codes (e.g., [危]4-3-III in ) indicate flammability and respiratory risks .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate reaction mechanisms involving this compound?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model transition states and activation energies for nucleophilic substitution. For example, annulation reactions with β-(2-aminophenyl)-α,β-ynones proceed via 6-exo-dig cyclization, as shown by Gibbs free energy profiles matching experimental yields . Hammett σ+ correlations further quantify substituent effects on reactivity .
Q. What role does this compound play in proteomics and covalent protein modification?
- Methodological Answer : The isothiocyanate group forms thiourea adducts with lysine residues under mild conditions (pH 7.4, 37°C). Mass spectrometry (LC-MS/MS) identifies binding sites, while fluorescence quenching assays quantify labeling efficiency. Comparative studies with 4-bromo analogs show enhanced selectivity due to steric effects from bromine substituents .
Q. How can discrepancies between theoretical and experimental reaction outcomes be resolved?
- Methodological Answer : Cross-validate computational models (e.g., DFT, MD simulations) with kinetic isotope effects (KIE) or isotopic labeling. For example, deuterated solvents can distinguish between concerted and stepwise mechanisms. Discrepancies in activation entropy (ΔS‡) may arise from solvent effects not accounted for in gas-phase calculations .
Q. What strategies differentiate the reactivity of this compound from structurally similar isothiocyanates?
- Methodological Answer : Competitive reactivity assays under identical conditions (e.g., equimolar mixtures with 4-chloro or 4-iodo analogs) monitored by HPLC-MS. Substituent electronic parameters (Hammett σ) and steric bulk (Charton steric constants) are quantified to construct linear free-energy relationships (LFERs). Bromine’s inductive effect (−I) dominates over trifluoromethoxy’s mesomeric (+M) contribution, as shown in LFER slopes .
Properties
Molecular Formula |
C8H2Br2F3NOS |
---|---|
Molecular Weight |
376.98 g/mol |
IUPAC Name |
1,3-dibromo-2-isothiocyanato-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H2Br2F3NOS/c9-5-1-4(15-8(11,12)13)2-6(10)7(5)14-3-16/h1-2H |
InChI Key |
HCIDHLJKBHKHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N=C=S)Br)OC(F)(F)F |
Origin of Product |
United States |
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